molecular formula C20H30O2 B1681136 Stenbolone CAS No. 5197-58-0

Stenbolone

Cat. No.: B1681136
CAS No.: 5197-58-0
M. Wt: 302.5 g/mol
InChI Key: GYBGISLVORKLBN-YNZDMMAESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Stenbolone is synthesized through chemical methods starting from appropriate precursor compounds. The specific synthetic routes and reaction conditions can vary depending on the manufacturer and process .

Chemical Reactions Analysis

Stenbolone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Stenbolone, a synthetic anabolic steroid, is known for its potential applications in enhancing muscle growth and performance in both veterinary and human medicine. It is structurally related to testosterone and is often utilized in bodybuilding and athletic contexts. This article examines the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and associated clinical implications.

Metabolism and Excretion

This compound undergoes significant metabolic processes upon administration. A study involving the administration of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) revealed that the parent compound could be detected in urine for over 120 hours post-administration. Cumulative excretion accounted for approximately 6.6% of the ingested dose, with multiple metabolites identified, including:

  • 3 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-17-one
  • 3 alpha-hydroxy-2-methyl-5 alpha-androst-17-one
  • Various hydroxylated isomers at the C16 position .

These findings suggest that this compound is primarily metabolized through oxidation and reduction processes, indicating a complex biotransformation pathway similar to other anabolic steroids like methenolone .

Case Studies and Clinical Findings

Research indicates a growing concern regarding the health implications of anabolic steroid use, including this compound. A review of clinical cases highlighted several adverse effects associated with anabolic-androgenic steroid (AAS) abuse:

  • Cardiovascular Issues : Increased incidence of myocardial infarctions and hypertrophic cardiomyopathy.
  • Endocrinological Complications : Notable relationships between steroid use and conditions such as gynecomastia and testicular atrophy.
  • Psychiatric Effects : Increased reports of mood swings and aggression linked to steroid use .

The most prevalent user demographic was men around 30 years old, highlighting a significant public health concern regarding the recreational use of these substances.

Comparative Metabolism with Other Steroids

This compound's metabolic pathways have been compared with similar steroids. For instance, studies on 17α-methylthis compound indicated that up to 40 different metabolites could be detected in urine samples, predominantly as glucuronic acid conjugates. This extensive metabolic profile underscores the complexity of this compound's interactions within the body .

Table: Summary of this compound Metabolites

Metabolite NameTypeDetection Method
This compoundParent CompoundUrine Analysis
3 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-17-oneHydroxylated MetaboliteGC-MS
16 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-3, 17-dioneHydroxylated MetaboliteGC-MS
18-hydroxy-1-methyl-5 alpha-androst-1-en-3, 17-dioneHydroxylated MetaboliteUrine Analysis

Health Implications

The biological activity of this compound is not without risks. The abuse of anabolic steroids has been associated with serious health complications, including liver damage (peliosis hepatis), cardiovascular diseases, and potential psychological effects such as aggression and mood disorders. The structural characteristics of this compound, particularly its alkylation at the 17th carbon position, have been linked to these adverse effects .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBGISLVORKLBN-YNZDMMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199935
Record name Stenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-58-0
Record name Stenbolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stenbolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stenbolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stenbolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6FKA848S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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